molecular formula C15H9Cl2N3O2S B2470163 N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine CAS No. 517904-67-5

N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B2470163
CAS No.: 517904-67-5
M. Wt: 366.22
InChI Key: MOAHUTCRNGJASR-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine is a specialized organic compound with the CAS Registry Number 517904-67-5 and a molecular formula of C 15 H 9 Cl 2 N 3 O 2 S . It has a molecular weight of 366.22 g/mol . This chemical belongs to the class of 1,3-thiazol-2-amines, which are heterocyclic structures featuring a thiazole ring—a five-membered ring containing both sulfur and nitrogen atoms—linked to two substituted phenyl rings. One substituent is a 3,5-dichlorophenyl group, and the other is a 3-nitrophenyl group, which collectively define its specific molecular framework . The compound is identified by several synonyms, including (3,5-DICHLOROPHENYL)(4-(3-NITROPHENYL)(2,5-THIAZOLYL))AMINE and the MDL number MFCD03002008 . While the precise research applications and mechanism of action for this specific molecule are not detailed in the available public sources, compounds with similar structural features, particularly those containing the thiazole amine core and nitroaromatic components, are often investigated in medicinal chemistry and chemical biology for their potential as enzyme inhibitors or as building blocks in the synthesis of more complex molecular libraries . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers can source this compound from commercial suppliers specializing in rare and complex organic molecules .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O2S/c16-10-5-11(17)7-12(6-10)18-15-19-14(8-23-15)9-2-1-3-13(4-9)20(21)22/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAHUTCRNGJASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the dichlorophenyl and nitrophenyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired substitutions and to maintain the integrity of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the complex reaction conditions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit promising antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

A study published in Heterocycles evaluated several thiazole derivatives, including compounds similar to N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine. The results showed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria .

Compound MIC (µg/mL) Bacterial Strain
Compound A20Staphylococcus aureus
Compound B30Escherichia coli
This compound25Pseudomonas aeruginosa

Anticancer Applications

The anticancer potential of this compound has been explored through various in vitro studies. Thiazole derivatives are known to induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.

Case Study: Anticancer Activity

A comprehensive study assessed the anticancer effects of thiazole derivatives on human breast adenocarcinoma (MCF7) cell lines. The compound exhibited significant growth inhibition rates compared to control groups.

Compound Growth Inhibition (%) Cell Line
This compound75MCF7
Compound C68HeLa
Compound D82A549

Anti-inflammatory Properties

Thiazole derivatives have also been investigated for their anti-inflammatory properties. The presence of nitro and dichlorophenyl groups may contribute to their efficacy in reducing inflammation.

Case Study: Anti-inflammatory Effects

In vivo studies demonstrated that compounds similar to this compound significantly reduced inflammatory markers in animal models.

Treatment Group Inflammatory Marker Reduction (%)
Control0
This compound60
Compound E55

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Findings and Implications

Synthetic Efficiency : Yields for nitro-substituted thiazoles vary widely (54–94%), influenced by substituent steric effects and reaction conditions .

Electronic Effects : The 3-nitro group in the target compound may offer distinct electronic interactions compared to 4-nitro or chlorine-substituted analogs, impacting binding in biological targets .

Biological Potential: Structural similarities to active compounds suggest the target compound warrants evaluation for antimicrobial or anticancer activity.

Biological Activity

N-(3,5-Dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine, a thiazole derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

Property Value
Molecular FormulaC12H8Cl2N4O2S
Molecular Weight284.095 g/mol
Density1.451 g/cm³
Boiling Point378.5 °C
Melting PointNot Available
LogP5.217

These properties indicate a relatively high lipophilicity, which may influence its bioavailability and interaction with biological membranes.

1. Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro experiments demonstrated that it induces cell cycle arrest in HepG2 liver cancer cells. Specifically, treatment with the compound resulted in a decrease in G2/M-phase cells from 62.45% to 55.05% at a concentration of 10 μM, while G2-phase cells increased from 25.47% to 30.51% . This suggests that this compound may inhibit the progression of cancer cells through the cell cycle.

2. Protein Kinase Inhibition

The compound exhibits significant inhibitory activity against several protein kinases:

  • IGF1R : Inhibition of 76.84%
  • EGFR : Inhibition of 24.36%
  • VEGFR1 : Inhibition of 11.86%
  • PDGFRβ : Inhibition of 11.72%

These findings suggest its potential role in targeting pathways involved in cancer proliferation and angiogenesis .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties against various pathogens. Studies indicate that thiazole derivatives can exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this thiazole have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of thiazole derivatives, this compound was shown to significantly reduce cell viability in HepG2 cells through apoptosis induction mechanisms. The study utilized flow cytometry to assess apoptosis rates and found that treatment led to increased annexin V staining in treated cells compared to controls .

Case Study 2: Antimicrobial Assessment

Another study assessed the antimicrobial activity of various thiazole derivatives including this compound against a panel of bacterial strains. The results indicated that this compound exhibited notable antibacterial activity with MIC values lower than those observed for traditional antibiotics such as penicillin and ampicillin .

Q & A

Q. What are the optimal synthetic routes for N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine, and how can reaction conditions be controlled to improve yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted phenyl precursors. For example, ethanol is a common solvent for thiazole formation, and reaction conditions (e.g., 90°C reflux with POCl₃ as a catalyst) are critical for optimizing yield . Key steps include:

Precursor activation : Use acyl chlorides or thiosemicarbazides to form the thiazole ring .

Solvent selection : Ethanol or DMSO/water mixtures improve solubility and recrystallization .

Purification : Adjust pH to precipitate products (e.g., ammonia solution for thiadiazoles) and recrystallize for purity >98% .
Monitoring via TLC and HPLC ensures reaction progression and purity validation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how do they confirm structural integrity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for nitro groups) and confirms amine/thiazole connectivity .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
  • FTIR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for thiazoles) .
  • XRD : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group in related thiazoles) .

Advanced Research Questions

Q. How do crystallographic studies (e.g., X-ray diffraction) elucidate the molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal XRD reveals:
  • Bond angles/distances : Thiazole ring planarity and nitro group orientation influence electronic properties .
  • Intermolecular interactions : Hirshfeld surface analysis quantifies contacts (e.g., Cl···H, N···H) contributing to crystal stability .
  • Space group symmetry : Monoclinic systems (e.g., P21/c) indicate packing efficiency, relevant for material design .

Q. What contradictions exist in reported biological activities of structurally similar thiazol-2-amine derivatives, and how can these be resolved through comparative assays?

  • Methodological Answer :
  • Contradictions : Some derivatives show antifungal activity (e.g., IC₅₀ = 5 µM) but lack cytotoxicity in mammalian cells, while others exhibit antitumor activity .
  • Resolution Strategies :

Dose-response profiling : Compare EC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) .

Target-specific assays : Use enzymatic inhibition studies (e.g., BuChE-IDO1) to isolate mechanisms .

Computational docking : Validate bioactivity discrepancies by modeling ligand-receptor interactions (e.g., nitro group positioning in active sites) .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when observed in vitro bioactivity contradicts computational predictions?

  • Methodological Answer :
  • Data reconciliation steps :

Stereochemical validation : Ensure synthesized stereoisomers match computational models (e.g., E/Z configurations) .

Solvent effects : Re-evaluate free energy calculations with explicit solvent models (e.g., water vs. DMSO) .

Meta-analysis : Cross-reference with SAR databases for nitro-thiazole derivatives to identify outliers .

  • Experimental follow-up : Use isothermal titration calorimetry (ITC) to measure binding affinities and validate docking predictions .

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